The synthesis of dihydromycoplanecin A has been explored through various methods that leverage modern synthetic techniques. One notable approach involves the use of multicomponent reactions, which allow for the efficient assembly of complex molecular architectures from multiple reactants in a single reaction vessel. This method not only streamlines the synthesis process but also minimizes waste, aligning with principles of green chemistry.
In laboratory settings, synthetic pathways have been developed that utilize microwave irradiation and ultrasound-assisted methods to enhance reaction rates and yields. These techniques have been shown to improve the efficiency of synthesizing compounds similar to dihydromycoplanecin A, facilitating studies on its biological activity and potential therapeutic applications .
The molecular structure of dihydromycoplanecin A is characterized by a complex arrangement of carbon, hydrogen, and oxygen atoms. The specific arrangement contributes to its biological activity. Detailed studies using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have provided insights into its structural features, including stereochemistry and functional groups.
The molecular formula for dihydromycoplanecin A can typically be represented as , indicating the presence of multiple hydroxyl groups that may play a role in its interaction with biological targets. Structural data suggests that the compound possesses a unique three-dimensional conformation essential for its biological function .
Dihydromycoplanecin A undergoes various chemical reactions that are crucial for understanding its reactivity and potential applications. Key reactions include:
These reactions are often studied under controlled laboratory conditions to optimize yields and understand the mechanistic pathways involved .
The mechanism of action of dihydromycoplanecin A involves its interaction with bacterial cell membranes and metabolic pathways. Preliminary studies suggest that it may disrupt cell wall synthesis or inhibit protein synthesis in susceptible bacteria. This action is particularly important against drug-resistant strains, where traditional antibiotics may fail.
Research indicates that dihydromycoplanecin A may exert its effects through:
Further investigations using biochemical assays are necessary to elucidate the precise mechanisms at play .
Dihydromycoplanecin A exhibits several notable physical and chemical properties:
These properties are critical for determining formulation strategies for pharmaceutical applications .
Dihydromycoplanecin A holds promise for various scientific uses, particularly in:
Ongoing research aims to fully characterize its biological activities and optimize its chemical properties for practical applications in medicine .
The isolation of dihydromycoplanecin A represents a significant milestone in natural product discovery. Initial research in the early 1980s identified mycoplanecins as novel antimycobacterial agents produced by Actinoplanes awajinensis subsp. mycoplanecinus [4]. The structural determination of mycoplanecin A was first reported in a landmark 1983 study published in The Journal of Antibiotics, where researchers employed mass spectrometry, NMR spectroscopy, and chemical degradation analyses to elucidate its cyclic peptide architecture [4]. The nomenclature "mycoplanecin" directly references the producing organism (myco: fungus-like; planecinus: referring to the subspecies name). The "A" suffix denotes it as the foundational congener within this antibiotic class. The subsequent identification of dihydromycoplanecin A emerged from later structural revisions that recognized the presence of reduced moieties, specifically the 4-alkylproline residues that define its dihydro character and differentiate it from parent mycoplanecins [5]. This nomenclature evolution reflects progressive refinements in understanding the compound's stereochemical complexity.
Dihydromycoplanecin A originates from the actinomycete strain Actinoplanes awajinensis subsp. mycoplanecinus (NRRL B-16712; ATCC 33919), first isolated and characterized in the early 1980s [4] [5]. This Gram-positive bacterium belongs to the family Actinoplanaceae, known for producing bioactive secondary metabolites with complex architectures. The subspecies designation mycoplanecinus reflects its distinct morphological and metabolic characteristics compared to other Actinoplanes taxa. Genomic sequencing efforts revealed that this strain possesses a 59 kb biosynthetic gene cluster (BGC) dedicated to mycoplanecin production, housing 15 genes organized into three putative operons encoding nonribosomal peptide synthetases (NRPS), precursor biosynthetic enzymes, and a self-resistance protein (MypR) [5]. The ecological niche of this actinomycete—likely soil or plant rhizosphere environments—remains underexplored, though its metabolic output suggests adaptation to competitive microbial communities where antimycobacterial compounds would provide selective advantages.
Dihydromycoplanecin A belongs to a family of structurally related cyclic depsipeptides characterized by unusual non-proteinogenic amino acids and potent antimycobacterial activity. Its core architecture shares significant homology with griselimycin, particularly in the macrocyclic ring structure, but diverges through key substitutions that enhance bioactivity and target affinity [5] [7].
Table 1: Structural Features of Dihydromycoplanecin A
Structural Element | Chemical Characteristics | Biosynthetic Origin |
---|---|---|
Cyclic Depsidecapeptide Core | 11-amino acid macrocycle with ester and amide linkages | NRPS assembly (MypA, MypB, MypC) |
N-terminal α-ketobutyryl | Rare α-keto acid moiety initiating the peptide chain | MypJ-mediated chain initiation |
4-alkylproline residues | (2S,4R)-4-ethylproline (4-EtPro), 4-methylproline (4-MePro), and/or 4-propylproline (4-PrPro) | GriE/GriF homologs (4-MePro); tailoring modifications |
Homo-amino acids | L-homoleucine (5-methyl-norleucine), L-homonorleucine (N-methylheptanoic acid) | MypK/MypL-mediated BCAA elongation |
N-methylated residues | N-methyl-L-valine (×2), N-methyl-L-threonine, N-methyl-L-leucine derivatives | NRPS-embedded methyltransferase domains |
The most striking structural innovations are the 4-alkylproline residues, particularly the (2S,4R)-4-ethylproline (4-EtPro) identified as a novel natural product component upon the compound's initial characterization [4]. These residues are biosynthesized via an unusual pathway initiated by the Fe(II)/α-ketoglutarate-dependent dioxygenase MypE, which hydroxylates leucine to form (2S,4R)-5-hydroxyleucine. Subsequent oxidation by the zinc-dependent dehydrogenase MypF generates 4-ethylglutamate-5-semialdehyde, which undergoes spontaneous cyclization and reduction to yield 4-EtPro [5]. The presence of 4-alkylprolines significantly enhances lipophilicity and target binding compared to griselimycin, contributing to dihydromycoplanecin A's exceptional potency against Mycobacterium tuberculosis (MIC = 83 ng/mL for mycoplanecin E, a closely related derivative) [5].
Table 2: Structural Comparison of Key Mycoplanecin Derivatives
Derivative | 4-Alkylproline Residues | Unique Structural Features | Relative Potency vs. Mtb |
---|---|---|---|
Mycoplanecin A | 4-EtPro, 4-MePro | Prototype with α-ketobutyryl moiety | 1× (reference) |
Mycoplanecin B | 4-PrPro, 4-MePro | Propyl substitution enhances lipophilicity | ~3× increased |
Mycoplanecin E | Mixed alkylprolines | Optimized sidechain configuration | 24× vs. griselimycin |
Dihydromycoplanecin A | Reduced 4-alkylprolines (dihydro forms) | Stabilized conformation for target engagement | Comparable to myc. E |
The N-terminal α-ketobutyryl moiety represents another key structural differentiator from griselimycin. Biosynthetic studies indicate this group arises through a specialized initiation mechanism involving the acyl carrier protein MypI and ketosynthase MypJ, analogous to lipopeptide biosynthesis in calcium-dependent antibiotics [5]. This moiety likely enhances membrane penetration in mycobacterial pathogens, where lipid-rich cell walls present significant permeability barriers.
The structural relationship to other mycoplanecins is defined by variations in the 4-alkylproline residues and N-methylation patterns. These modifications arise from substrate flexibility in adenylation domains (particularly A2 and A9) and post-assembly tailoring by enzymes such as the cytochrome P450 MypP and radical SAM enzyme MypH [5]. The "dihydro" designation in dihydromycoplanecin A specifically references the reduction state of its proline derivatives, which confers greater metabolic stability compared to the parent compounds—a property critical for in vivo efficacy against persistent mycobacterial infections.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0